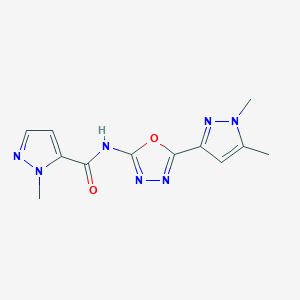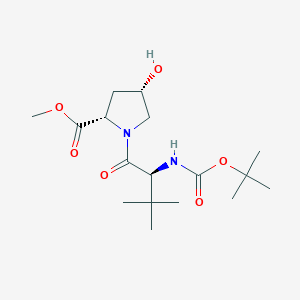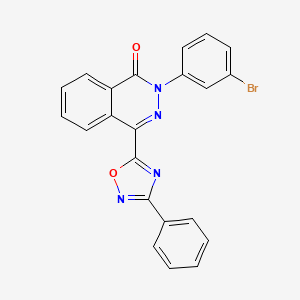![molecular formula C16H11N3OS B2863614 (Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 330677-92-4](/img/structure/B2863614.png)
(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol derivatives are a class of heterocyclic aromatic hydrocarbons that contain phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been investigated for their potential antidepressant and anticonvulsant effects .
Synthesis Analysis
The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of similar compounds is often analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, N-(4-Methylbenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide was characterized using these techniques .Chemical Reactions Analysis
Benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles were synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . This reaction was used to examine the structure of the synthesized derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Scientific Research Applications
Solvatochromic and Fluorogenic Dye for Spectroscopy
This compound has been utilized as a solvatochromic and fluorogenic dye in spectroscopy applications. Its ability to change color in response to solvent polarity makes it valuable for monitoring chemical environments . Additionally, as a fluorogenic dye, it can be used to visualize and track biological molecules under a microscope, aiding in the study of cellular processes .
Anti-Inflammatory Drug Design
Derivatives of benzothiazole, such as the compound , have been synthesized and analyzed for their anti-inflammatory properties. These compounds have potential applications in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs), which could offer alternative treatments for inflammatory disorders .
Selective Fluorogenic Probes
The compound’s derivatives can act as selective fluorogenic probes for monitoring microbiological objects and cellular compartments. This application is crucial for understanding the pathogenesis of new pathogens in living cells, which can lead to the development of targeted therapies .
Pharmacophore Testing
Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activity. The compound’s derivatives can be used as substrates in pharmacophore testing, helping to trace their cellular uptake and function in living systems .
PCR Kits Component
Fluorogenic dyes derived from benzothiazole are important components of PCR kits used for pathogen detection and recognition. Their light-on properties make them suitable for real-time monitoring of PCR reactions .
Molecular Docking Studies
The compound and its derivatives can be used in molecular docking studies to simulate the interaction between drugs and their protein targets. This helps in predicting the affinity and activity of drugs, which is vital for drug design and discovery .
Neuroprotective Agent Research
Benzothiazole derivatives have shown promise as neuroprotective agents. Research into these compounds could lead to new treatments for neurodegenerative diseases by protecting nerve cells from damage .
Toxicity Assessment
The compound’s derivatives have been evaluated for toxicity using the rotorod experiment. This application is important for assessing the safety profile of new chemical entities before they are further developed as pharmaceuticals .
Mechanism of Action
Future Directions
Future research could focus on further exploring the potential therapeutic applications of these compounds. Molecular docking studies could be used to check the three-dimensional geometrical view of the ligand binding to their protein receptor . This could help in the design and development of potent antagonists .
properties
IUPAC Name |
4-cyano-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c1-19-13-4-2-3-5-14(13)21-16(19)18-15(20)12-8-6-11(10-17)7-9-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJSXKCXLORTAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-Morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2863532.png)
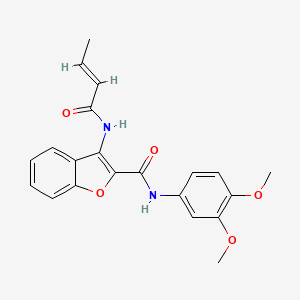

![ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2863538.png)
![3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2863540.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-methoxyphenyl)ethylsulfanyl]acetamide](/img/structure/B2863542.png)
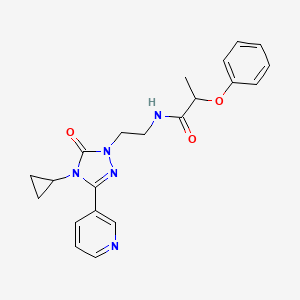
![2-Cyclopropyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2863545.png)

![(2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2863548.png)
